![molecular formula C15H19N5O3 B2729402 4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-69-2](/img/structure/B2729402.png)
4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
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Description
4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as PPADS, is a purinergic antagonist that has been widely used in scientific research. It is a potent and selective antagonist of P2X receptors, which are ion channels that are activated by ATP. PPADS has been used to study the role of P2X receptors in a variety of physiological and pathological processes, including pain, inflammation, and cancer.
Scientific Research Applications
- Among its derivatives, compounds 1a and 1b have demonstrated good antimicrobial potential . Researchers have explored their effectiveness against various pathogens, making them promising candidates for combating infections.
- R283 , a related compound, acts as an irreversible inhibitor against factor XIIIa (FXIIIa) and TG2. It specifically targets the active site cysteine (Cys) of these enzymes, making it a valuable tool for studying their functions .
- (1-DIAZO-2-OXO-PROPYL)-PHOSPHONIC ACID DIMETHYL ESTER serves as an intermediate in organic synthesis and pharmaceutical research. Its versatility allows its use in both laboratory development processes and industrial pharmaceutical synthesis .
- Researchers have employed this compound to synthesize liquid vesicle-type ATPase inhibitors, such as 巴弗洛霉素 (B110000) . These inhibitors play a role in age-related diseases and may have therapeutic implications .
- Novel fluorinated derivatives of SSR18075 , a ligand for the 18 kDa translocator protein (TSP), have been synthesized using this compound. These derivatives hold promise for drug development and in vivo neuroinflammation imaging using PET probes .
- In organic synthesis, N-heterocyclic carbenes (NHCs) have gained prominence. Researchers have developed NHC-catalyzed protocols for synthesizing 1,2,4-trisubstituted imidazoles, including those containing the imidazole moiety found in our compound .
Antimicrobial Potential
Inhibition of Factor XIIIa and Transglutaminase 2 (TG2)
Organic Synthesis and Medicinal Intermediates
ATPase Inhibitor Derivatives
PET Imaging Probes
N-Heterocyclic Carbene-Catalyzed Synthesis of Imidazoles
properties
IUPAC Name |
4,7-dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-8(2)20-9(3)6-18-11-12(16-14(18)20)17(5)15(23)19(13(11)22)7-10(4)21/h6,8H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGVMGESWZDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6493979 |
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